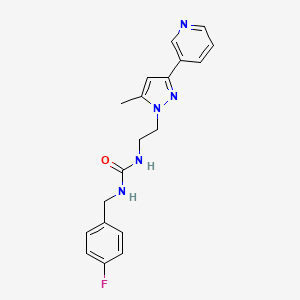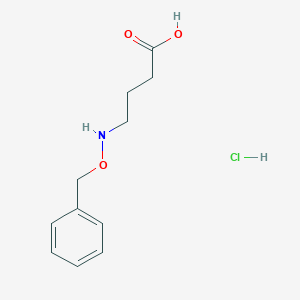
4-(Phenylmethoxyamino)butanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylmethoxyamino)butanoic acid;hydrochloride, also known as fenamates, is a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used for their analgesic and anti-inflammatory effects. Fenamates are derived from the chemical structure of fenamic acid and are characterized by the presence of a phenylmethoxy group attached to the amino butyric acid moiety.
Wirkmechanismus
The mechanism of action of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates inhibit COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects
Fenamates have several biochemical and physiological effects, including analgesic, anti-inflammatory, and cytotoxic effects. Fenamates inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibit potent cytotoxic effects against cancer cells by inducing apoptosis through the activation of caspase-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Fenamates have several advantages and limitations for lab experiments. The advantages of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride include their potent analgesic, anti-inflammatory, and cytotoxic effects, which make them useful for studying the pathogenesis of various diseases. The limitations of this compound include their potential toxicity and side effects, which can affect the accuracy of experimental results. Moreover, this compound are not suitable for studying the pharmacokinetics and pharmacodynamics of NSAIDs, as they have a different chemical structure and mechanism of action compared to other NSAIDs.
Zukünftige Richtungen
There are several future directions for the research on 4-(Phenylmethoxyamino)butanoic acid;hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Another direction is to develop novel fenamate derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Moreover, future research should focus on elucidating the molecular mechanisms of action of this compound, which will provide insights into their therapeutic potential and limitations. Finally, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, which will facilitate the development of new NSAIDs with improved efficacy and safety.
Synthesemethoden
Fenamates can be synthesized by several methods, including the reaction of phenylmethoxyamine with butyric acid, the reaction of phenylmethoxyamine with butyric anhydride, and the reaction of phenylmethoxyamine with butyryl chloride. The most common method for synthesizing 4-(Phenylmethoxyamino)butanoic acid;hydrochloride is the reaction of phenylmethoxyamine with butyric acid in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Fenamates have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that 4-(Phenylmethoxyamino)butanoic acid;hydrochloride exhibit potent cytotoxic effects against cancer cells and can induce apoptosis through the activation of caspase-dependent pathways. Fenamates have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound have been reported to have analgesic effects by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation.
Eigenschaften
IUPAC Name |
4-(phenylmethoxyamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)7-4-8-12-15-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOATWOHCTHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)
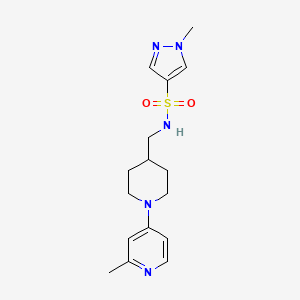
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)
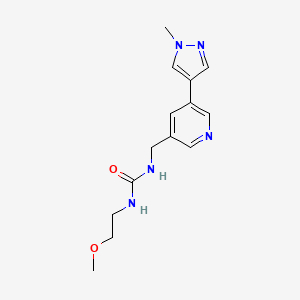
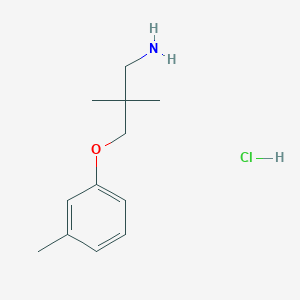
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)
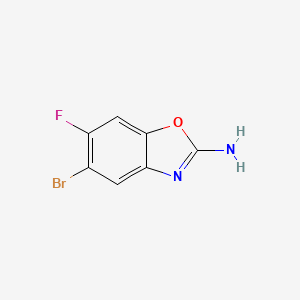
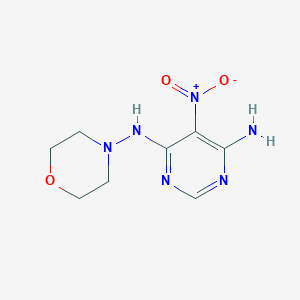
![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)
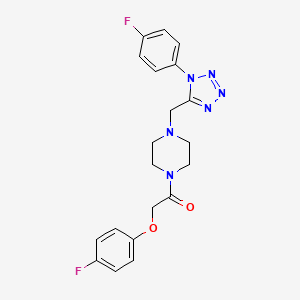
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)
